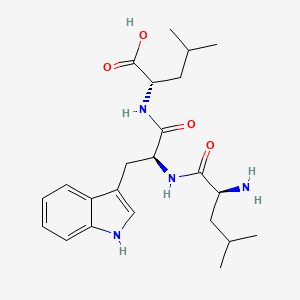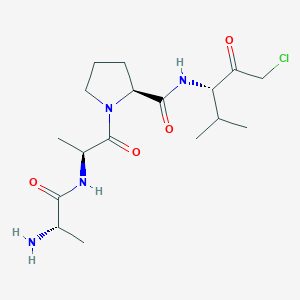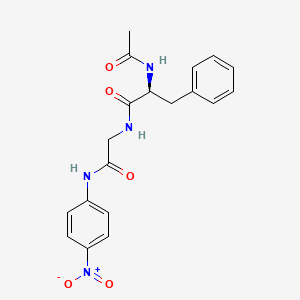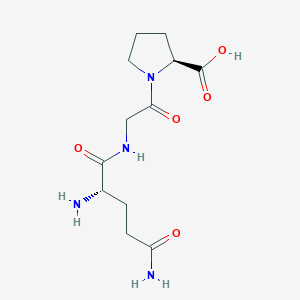![molecular formula C10H10N2O3 B1336864 N-[4-[(E)-2-nitroethenyl]phenyl]acetamide CAS No. 20805-52-1](/img/structure/B1336864.png)
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a nitroethenyl group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide, also known as N-[4-(2-nitroethenyl)phenyl]acetamide, is a complex compound. Similar compounds, such as sulfonamide derivatives, have been found to exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (dhfr) .
Mode of Action
Similar compounds, such as n4-substituted sulfonamides, are known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway . This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), thereby disrupting DNA synthesis and cell division .
Biochemical Pathways
Similar compounds, such as n4-substituted sulfonamides, are known to affect the folate pathway by inhibiting dhfr . This inhibition disrupts the synthesis of purine nucleotides, thymidine, and several amino acids, which are essential for DNA replication and cell division .
Pharmacokinetics
The compound is described as a crystalline solid that is sparingly soluble in water and ethanol, but freely soluble in acetone and ethyl acetate. This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
Similar compounds, such as n4-substituted sulfonamides, have been found to exhibit antimicrobial and anticancer activities . These compounds inhibit DHFR, disrupting DNA synthesis and cell division, which may lead to cell death .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-nitroethenyl]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with acetamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or nitrate derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: N-[4-[(E)-2-aminoethenyl]phenyl]acetamide.
Oxidation: N-[4-[(E)-2-nitrosoethenyl]phenyl]acetamide or N-[4-[(E)-2-nitrateethenyl]phenyl]acetamide.
Substitution: Halogenated derivatives such as N-[4-[(E)-2-nitroethenyl]-2-chlorophenyl]acetamide.
Scientific Research Applications
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide can be compared with similar compounds such as:
N-[4-[(E)-2-nitroethenyl]phenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-[4-[(E)-2-nitroethenyl]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[4-[(E)-2-nitroethenyl]phenyl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-(2-nitroethenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-8(13)11-10-4-2-9(3-5-10)6-7-12(14)15/h2-7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLIIZFNXSJVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298388 |
Source


|
| Record name | N-[4-[(E)-2-nitroethenyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20805-52-1 |
Source


|
| Record name | N-[4-[(E)-2-nitroethenyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
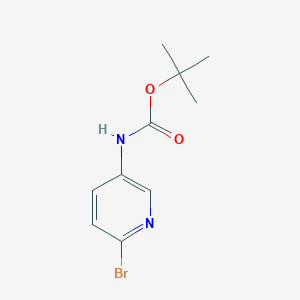
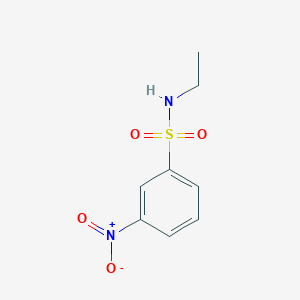
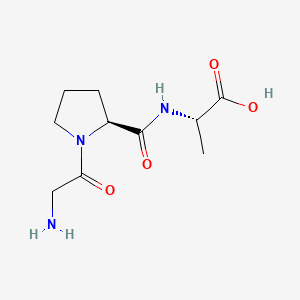
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1336798.png)
